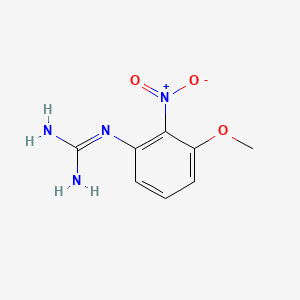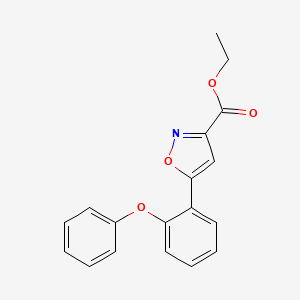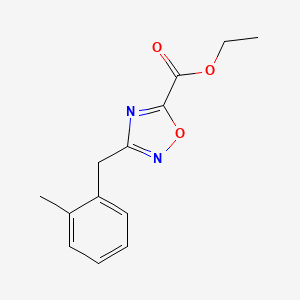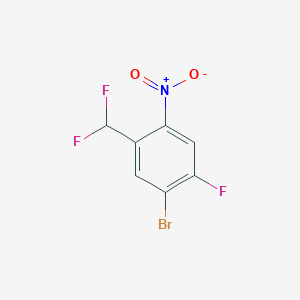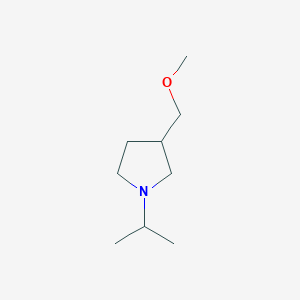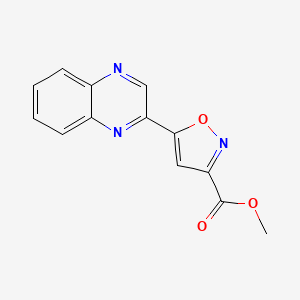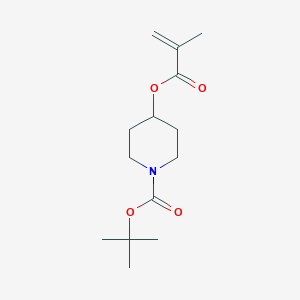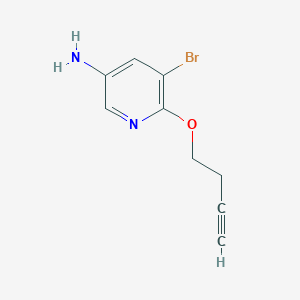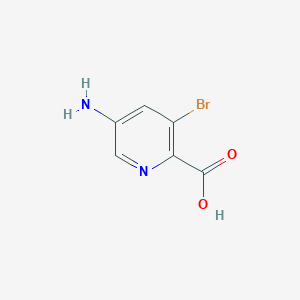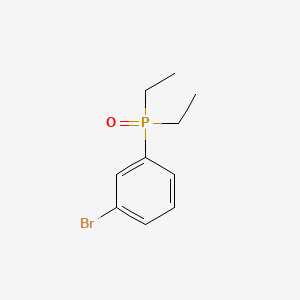
(3-Bromophenyl)diethylphosphine Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)diethylphosphine Oxide is an organophosphorus compound with the molecular formula C10H14BrOP It is a derivative of phosphine oxide, characterized by the presence of a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)diethylphosphine Oxide typically involves the reaction of diethylphosphine oxide with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product, which is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)diethylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the phosphine.
Substitution: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
(3-Bromophenyl)diethylphosphine Oxide is used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are employed in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its derivatives are being explored for their anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as phosphorescent organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)diethylphosphine Oxide involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)diethylphosphine Oxide
- (3-Bromophenyl)diphenylphosphine Oxide
- (4-Bromophenyl)diphenylphosphine Oxide
Uniqueness
(3-Bromophenyl)diethylphosphine Oxide is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and coordination properties. Compared to its para-substituted analogs, the meta-substituted compound exhibits different electronic and steric effects, making it suitable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C10H14BrOP |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-bromo-3-diethylphosphorylbenzene |
InChI |
InChI=1S/C10H14BrOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
DHUDPNIEJFHMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


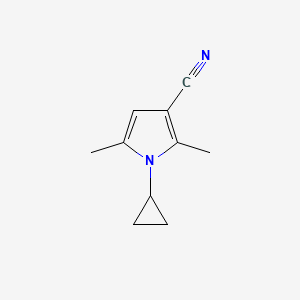
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
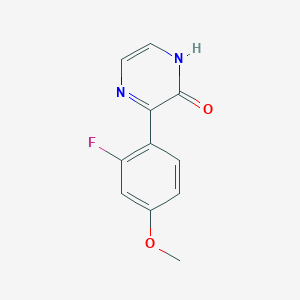
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
